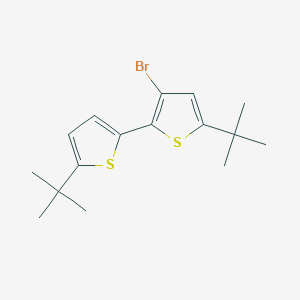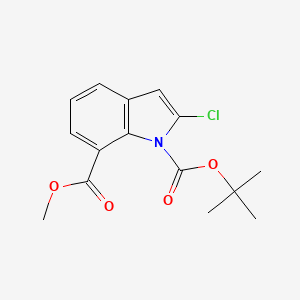
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a chloro group attached to the indole ring, along with two carboxylate groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, additional steps are required to introduce the tert-butyl, methyl, and chloro groups, as well as the carboxylate groups.
Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carboxylate groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate has various scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with biological targets. They are investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is studied for its potential therapeutic applications. Indole derivatives are known to exhibit a wide range of pharmacological activities, making them valuable in drug discovery and development.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, influencing biological pathways. The presence of the tert-butyl, methyl, and chloro groups can modulate the compound’s binding affinity and selectivity. The carboxylate groups may also play a role in the compound’s solubility and overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate can be compared with other indole derivatives, such as:
1H-indole-3-carbaldehyde: This compound is a precursor for synthesizing various biologically active molecules. It differs from this compound in its functional groups and overall structure.
Indole-3-acetic acid: A plant hormone involved in growth and development. It has a simpler structure compared to this compound and is primarily used in plant biology studies.
5-fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide: This compound has shown antiviral activity and is structurally different due to the presence of a fluoro group and a thiosemicarbazide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H16ClNO4 |
|---|---|
Molekulargewicht |
309.74 g/mol |
IUPAC-Name |
1-O-tert-butyl 7-O-methyl 2-chloroindole-1,7-dicarboxylate |
InChI |
InChI=1S/C15H16ClNO4/c1-15(2,3)21-14(19)17-11(16)8-9-6-5-7-10(12(9)17)13(18)20-4/h5-8H,1-4H3 |
InChI-Schlüssel |
PLNHJEDDKWOVQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C(=CC=C2)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


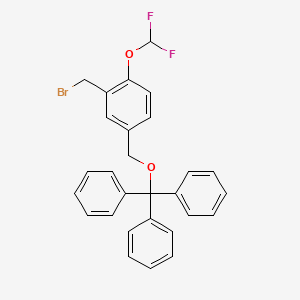
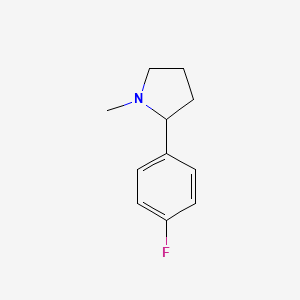

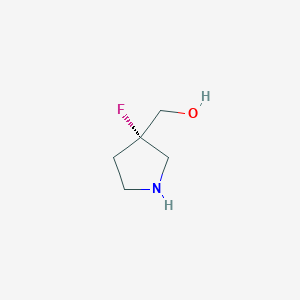
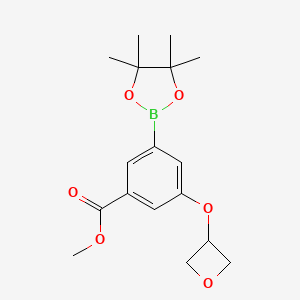

![Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15235436.png)
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15235440.png)
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15235446.png)

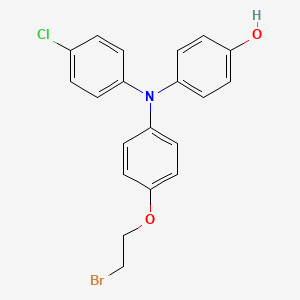
![(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium chloride hydrate](/img/structure/B15235471.png)

